molecular formula C27H21N3O3 B2571188 5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 300689-45-6

5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2571188
CAS No.: 300689-45-6
M. Wt: 435.483
InChI Key: ZYKQSCGEAMHBDT-UHFFFAOYSA-N
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Description

The compound “5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I have .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

Barakat et al. (2017) conducted a study on a similar compound, where they investigated its crystal structure and intermolecular interactions through X-ray single crystal diffraction and Hirshfeld surface analysis. This research helps in understanding the molecular arrangement and potential applications of such compounds in various fields, including material science and pharmaceuticals (Barakat et al., 2017).

Anticancer Potential

Kumar et al. (2018) synthesized novel derivatives of this compound and evaluated their anticancer activity against cervical cancer cell lines. One of the compounds showed high inhibitory activity, indicating the potential of such compounds in cancer research and therapy (Kumar et al., 2018).

Radio-sensitizing Agents

Reddy et al. (2010) synthesized derivatives of 5-((1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and evaluated them as radio-sensitizing agents. Some analogs showed potent radiosensitization activity, suggesting their application in enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).

Antimicrobial Activity

Laxmi et al. (2012) studied derivatives of this compound for their antibacterial activity against various microorganisms. Some compounds exhibited moderate to good activity, highlighting their potential in the development of new antimicrobial agents (Laxmi et al., 2012).

Supramolecular Structures

Rezende et al. (2005) analyzed the supramolecular structures of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones, which are structurally similar to the compound . They studied hydrogen-bonded chains and other molecular interactions, contributing to the understanding of these compounds' properties and potential applications in material science (Rezende et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not available in the resources I have .

Future Directions

The future directions for the research and development of this compound could not be found in the available resources .

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-17-9-3-7-13-23(17)29-25(31)21(15-19-16-28-22-12-6-5-11-20(19)22)26(32)30(27(29)33)24-14-8-4-10-18(24)2/h3-16,31H,1-2H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUCPFBHMRATJA-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)/C=C/4\C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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